molecular formula C19H19N3O B2650252 N-(3-(1H-pyrrolo[2,3-b]pyridin-1-yl)propyl)cinnamamide CAS No. 1799272-02-8

N-(3-(1H-pyrrolo[2,3-b]pyridin-1-yl)propyl)cinnamamide

Cat. No.: B2650252
CAS No.: 1799272-02-8
M. Wt: 305.381
InChI Key: XIFPVGNRPCZQDI-MDZDMXLPSA-N
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Description

“N-(3-(1H-pyrrolo[2,3-b]pyridin-1-yl)propyl)cinnamamide” is a derivative of 1H-pyrrolo[2,3-b]pyridine . 1H-pyrrolo[2,3-b]pyridine is a compound with the molecular formula C7H6N2 and a molecular weight of 118.1359 . It has been used in the design of potent inhibitors for fibroblast growth factor receptors (FGFRs) .

Scientific Research Applications

Antifungal and Insecticidal Potential

N-(3-(1H-pyrrolo[2,3-b]pyridin-1-yl)propyl)cinnamamide derivatives have shown promising antifungal and insecticidal properties. In a study by Xiao et al. (2011), novel cinnamamide derivatives were synthesized and evaluated for their fungicidal and insecticidal activities. These compounds demonstrated significant inhibition against various plant pathogens and exhibited moderate nematicidal activities. The introduction of different amines and a chlorine atom in the pyridine ring enhanced their fungicidal activity, highlighting their potential in agricultural applications Xiao et al., 2011.

Anticancer Activity

A series of 4-amino-5-cinnamoylthiazoles were designed and synthesized as chalcone-like anticancer agents, with some derivatives showing significant antiproliferative activities against various human cancer cell lines. The pyrrolidine derivative, in particular, exhibited promising activity against HepG2 cells, indicating the potential of this compound derivatives in cancer therapy Ayati et al., 2018.

Antimicrobial and Antioxidant Properties

Amido linked bis heterocycles, including pyrrolyl/pyrazolyl-oxazoles, thiazoles, and imidazoles derived from cinnamamide, have demonstrated antimicrobial activity against bacteria such as Bacillus subtilis and fungi like Penicillium chrysogenum. These findings suggest their potential as antimicrobial agents Padmavathi et al., 2011. Additionally, a new class of pyridinylcarbamoylmethyl pyrrolyl/pyrazolylcarboxamides showed significant antioxidant activity, with methoxy-substituted pyrazolyl pyridines displaying notable effectiveness compared to standard ascorbic acid, indicating their utility in combating oxidative stress Gudi et al., 2017.

Novel Synthetic Approaches

Research has also focused on innovative synthetic methodologies for cinnamic acids and their derivatives, crucial for further applications in medicinal chemistry and materials science. For instance, a direct synthesis approach for cinnamic acids from aromatic aldehydes and aliphatic carboxylic acids has been developed, providing a new route for preparing these compounds with potential utility in various scientific fields Chiriac et al., 2005.

Mechanism of Action

1H-pyrrolo[2,3-b]pyridine derivatives have been reported to exhibit potent activities against FGFR1, 2, and 3 . Abnormal activation of the FGFR signaling pathway plays an essential role in various types of tumors, making FGFRs an attractive target for cancer therapy .

Properties

IUPAC Name

(E)-3-phenyl-N-(3-pyrrolo[2,3-b]pyridin-1-ylpropyl)prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19N3O/c23-18(10-9-16-6-2-1-3-7-16)20-13-5-14-22-15-11-17-8-4-12-21-19(17)22/h1-4,6-12,15H,5,13-14H2,(H,20,23)/b10-9+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XIFPVGNRPCZQDI-MDZDMXLPSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C=CC(=O)NCCCN2C=CC3=C2N=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)/C=C/C(=O)NCCCN2C=CC3=C2N=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

305.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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